molecular formula C12H11BrN2O2S B226439 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide

5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide

Cat. No.: B226439
M. Wt: 327.2 g/mol
InChI Key: FQRAZNKOTFPXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a benzenesulfonamide group attached to the nitrogen atom of the pyridine ring. It is a solid compound that can dissolve in appropriate solvents and is often used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures (around 90°C) for an extended period (approximately 18 hours) to achieve moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial settings to ensure safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can undergo coupling reactions with different arylboronic acids to form novel derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce a range of novel pyridine-based compounds .

Scientific Research Applications

5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities, such as anti-thrombolytic effects, are attributed to its ability to interact with enzymes and proteins involved in clot formation and biofilm development. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

5-bromo-2-methyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C12H11BrN2O2S/c1-9-4-5-10(13)7-12(9)18(16,17)15-11-3-2-6-14-8-11/h2-8,15H,1H3

InChI Key

FQRAZNKOTFPXST-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2

solubility

49.1 [ug/mL]

Origin of Product

United States

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